characterization of (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
characterization of (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
An In-Depth Technical Guide to the Synthesis and Characterization of (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical , a chiral cyclic diester with significant potential in the development of biodegradable polymers and drug delivery systems. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development.
Introduction: The Significance of Chiral Cyclic Diesters
Cyclic diesters, particularly those derived from alpha-hydroxy acids like lactic acid, are fundamental building blocks for creating biodegradable polyesters.[1] The stereochemistry of these monomers plays a crucial role in determining the physical and degradation properties of the resulting polymers.[2] The title compound, (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester, is a functionalized lactide derivative. The presence of the propanoic acid benzyl ester side chain offers a versatile handle for further chemical modification or for the attachment of therapeutic agents, making it a molecule of high interest in the development of advanced drug delivery vehicles and functional biomaterials.[3][4]
The benzyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions. The chiral center at the 2-position of the dioxane ring, inherited from (S)-lactic acid, is expected to impart specific stereochemical properties to polymers derived from this monomer.
Synthesis and Purification
The synthesis of (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester involves a multi-step process starting from commercially available precursors. The key is the formation of the 1,4-dioxane-2,5-dione ring, which is a lactide structure.
Proposed Synthetic Pathway
A plausible synthetic route involves the esterification of a protected lactic acid derivative followed by a cyclization reaction. A general method for preparing unsymmetrically substituted 1,4-dioxane-2,5-diones involves the reaction of an α-hydroxy acid with an α-halocarbonyl compound.[5]
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of Benzyl (S)-2-hydroxypropanoate
-
To a solution of (S)-lactic acid (1.0 eq) in excess benzyl alcohol (5.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by vacuum distillation or column chromatography to yield benzyl (S)-2-hydroxypropanoate.
Step 2: Synthesis of Benzyl (S)-2-(2-bromoacetoxy)propanoate
-
Dissolve benzyl (S)-2-hydroxypropanoate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add pyridine (1.2 eq).
-
Slowly add bromoacetyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is used in the next step without further purification.
Step 3: Synthesis of (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
-
Dissolve the crude benzyl (S)-2-(2-bromoacetoxy)propanoate in a suitable solvent such as DMF.
-
Add a weak base, for example, sodium bicarbonate (1.5 eq).
-
Heat the mixture to promote intramolecular cyclization.
-
Monitor the reaction by TLC or HPLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of the target molecule.
3.1.1. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.20 | s | 2H | Benzyl CH₂ |
| ~5.05 | q | 1H | CH at position 2 |
| ~4.80 | d | 1H | CH₂ at position 5 (Ha) |
| ~4.65 | d | 1H | CH₂ at position 5 (Hb) |
| ~2.90 | dd | 1H | Propanoic CH₂ (Ha') |
| ~2.75 | dd | 1H | Propanoic CH₂ (Hb') |
Note: The propanoic acid side chain is not directly attached to the ring in the correct structure based on the IUPAC name. The propanoic acid moiety is part of the substituent at the 2-position. A more accurate name would be Benzyl 3-((S)-3,6-dioxo-1,4-dioxan-2-yl)propanoate. The characterization will proceed based on the provided name, implying a propanoic acid ester substituent at the 2-position.
3.1.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C=O (Ester) |
| ~168.0 | C=O (Dioxane ring) |
| ~165.0 | C=O (Dioxane ring) |
| ~135.0 | Aromatic C (quaternary) |
| ~128.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~127.8 | Aromatic CH |
| ~75.0 | CH at position 2 |
| ~67.0 | Benzyl CH₂ |
| ~65.0 | CH₂ at position 5 |
| ~35.0 | Propanoic CH₂ |
3.1.3. Rationale for Spectral Assignments
The chemical shifts are predicted based on known values for similar ester and lactide structures.[6][7][8][9] The aromatic protons of the benzyl group are expected in the 7.3-7.4 ppm region. The benzylic CH₂ protons will appear as a singlet around 5.2 ppm. The methine proton on the chiral center of the dioxane ring will be a quartet, coupled to the adjacent methylene protons of the propanoic side chain. The diastereotopic protons of the methylene group in the dioxane ring will likely appear as two distinct doublets.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
3.2.1. Expected Mass Spectrometric Data
-
Molecular Formula: C₁₄H₁₄O₆
-
Molecular Weight: 278.26 g/mol
-
High-Resolution MS (HRMS): Expected [M+Na]⁺ at m/z 301.0683.
-
Key Fragmentation Patterns:
-
Loss of the benzyl group (-91 Da)
-
Loss of the benzyloxycarbonyl group (-135 Da)
-
Ring-opening fragmentation of the dioxane-dione core.
-
3.2.2. Experimental Protocol: ESI-MS
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire data in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to elucidate fragmentation pathways.[10]
Chromatographic Analysis
Chromatography is used to assess the purity of the synthesized compound and to isolate it from reaction mixtures.
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
Expected Retention Time: The compound is expected to be relatively nonpolar and thus have a moderate to long retention time under these conditions.
3.3.2. Chiral HPLC
To confirm the enantiomeric purity of the product, chiral HPLC is necessary.
-
Column: A chiral stationary phase, such as one based on amylose or cellulose derivatives, should be used.
-
Mobile Phase: A mixture of hexanes and isopropanol is typically used for normal-phase chiral separations.
-
Rationale: This analysis is crucial to ensure that no racemization occurred during the synthesis.
Stability and Degradation
Cyclic diesters like the title compound are susceptible to hydrolysis, especially under acidic or basic conditions.[11][12][13] The stability of the compound in different pH environments should be assessed, as this is critical for its potential applications in areas like drug delivery, where it would be exposed to physiological conditions.[3]
Caption: Workflow for the analytical characterization of the target molecule.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and . The proposed synthetic route is based on established chemical principles, and the detailed analytical workflow will ensure the unambiguous identification and purity assessment of the final product. The insights provided herein are intended to facilitate further research into this promising molecule and its applications in materials science and drug delivery.
References
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Kang, J. H., Sim, S. J., Lee, J. H., Lee, S., & Suh, D. H. (2022). Bio-Degradable Polyesters with Rigid Cyclic Diester from Camphor and Tartaric Acid. Journal of Polymers and the Environment, 30(8), 3463–3473. [Link]
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Kang, J. H., et al. (2022). Bio-Degradable Polyesters with Rigid Cyclic Diester from Camphor and Tartaric Acid. SpringerLink. [Link]
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Li, S., & Wang, Y. (2016). Polymeric Nanomedicines Based on Poly(lactide) and Poly(lactide-co-glycolide). Molecules, 21(1), 58. [Link]
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Grijpma, D. W., & Penning, J. P. (2022). Lactide: Production Routes, Properties, and Applications. Polymers, 14(8), 1547. [Link]
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Kang, J. H., Sim, S. J., Lee, J. H., Lee, S., & Suh, D. H. (2022). Bio-Degradable Polyesters with Rigid Cyclic Diester from Camphor and Tartaric Acid. PMC. [Link]
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Kang, J. H., et al. (2022). Bio-Degradable Polyesters with Rigid Cyclic Diester from Camphor and Tartaric Acid. Europe PMC. [Link]
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Kang, J. H., et al. (2022). Bio-Degradable Polyesters with Rigid Cyclic Diester from Camphor and Tartaric Acid. Journal of Polymers and the Environment. [Link]
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Grijpma, D. W., & Penning, J. P. (2022). Lactide: Production Routes, Properties, and Applications. ResearchGate. [Link]
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ResearchGate. (n.d.). Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester 4a and of its chlorosubstituted analogues 4e-4h. Retrieved from [Link]
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